Decyl octanoate

Description

The exact mass of the compound Decyl octanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Decyl octanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decyl octanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

decyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-7-9-10-11-13-15-17-20-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWRBUIUZMBLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062319 | |

| Record name | Octanoic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2306-89-0 | |

| Record name | Decyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KFF7R63SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Decyl Octanoate: Physicochemical Properties, Synthesis, and Applications in Scientific Research

This guide provides a comprehensive technical overview of decyl octanoate, a versatile ester with significant applications in the cosmetic and pharmaceutical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of decyl octanoate, outlines detailed methodologies for its synthesis and characterization, and explores its functional roles, particularly as an emollient and a potential vehicle for drug delivery.

Introduction to Decyl Octanoate: A Multifunctional Ester

Decyl octanoate (CAS No. 2306-89-0), also known by its synonyms octanoic acid, decyl ester and capryl caprylate, is the ester formed from the reaction of decyl alcohol and octanoic acid.[1][2] Its structure, characterized by a C18 backbone, imparts a unique combination of lipophilicity, stability, and a favorable toxicological profile, making it a valuable ingredient in a variety of formulations. This guide will elucidate the scientific principles that underpin its utility and provide the technical details necessary for its application in a research and development setting.

Physicochemical Properties of Decyl Octanoate

A thorough understanding of the physicochemical properties of decyl octanoate is paramount for its effective formulation and application. These properties are summarized in the table below, with a subsequent discussion on their implications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₆O₂ | [1] |

| Molecular Weight | 284.48 g/mol | [3] |

| CAS Number | 2306-89-0 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 4.2 °C | |

| Boiling Point | 334-336 °C at 760 mmHg 145-147 °C at 0.1 mmHg | [2] |

| Density | Approximately 0.86 g/cm³ | |

| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents. | [2] |

| Vapor Pressure | 0.000120 mmHg at 25 °C (estimated) | [2] |

| LogP (o/w) | ~7.9 (estimated) | [2] |

The low melting point and high boiling point of decyl octanoate are indicative of its stability over a wide temperature range, a desirable characteristic for many formulations. Its high lipophilicity, as indicated by the estimated LogP value, and its insolubility in water, govern its function as an emollient and its potential as a solvent and vehicle for lipophilic active pharmaceutical ingredients (APIs).[4][5] The significant drop in boiling point under vacuum underscores the necessity of vacuum distillation for its purification to prevent thermal degradation.[6]

Synthesis and Purification of Decyl Octanoate

Decyl octanoate is most commonly synthesized via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (octanoic acid) and an alcohol (decanol).[7] The reaction is reversible, and to drive it towards the formation of the ester, it is typically conducted with an excess of one reactant or with the removal of water as it is formed.

Fischer Esterification Workflow

Caption: Fischer Esterification workflow for decyl octanoate synthesis.

Detailed Experimental Protocol for Fischer Esterification

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of decyl octanoate.

Materials:

-

Octanoic acid

-

Decanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add equimolar amounts of octanoic acid and decanol. Add toluene to about 20% of the total volume of the reactants.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

-

Reflux and Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is nearing completion.[6]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the toluene under reduced pressure. The crude decyl octanoate is then purified by vacuum distillation to yield a colorless to pale yellow liquid.[8]

Analytical Characterization of Decyl Octanoate

The identity and purity of synthesized decyl octanoate should be confirmed using a suite of analytical techniques.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of decyl octanoate will exhibit characteristic absorption bands. A strong, sharp peak is expected around 1740 cm⁻¹ corresponding to the C=O stretch of the ester functional group.[9] The spectrum will also show strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, characteristic of the long alkyl chains. The C-O stretching of the ester will appear in the 1160-1260 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum provides a detailed map of the proton environments. The most downfield signal will be a triplet at approximately 4.05 ppm, corresponding to the two protons on the carbon adjacent to the ester oxygen (-O-CH₂-). A triplet at around 2.28 ppm is expected for the two protons on the carbon alpha to the carbonyl group (-CH₂-C=O). The numerous methylene protons of the long alkyl chains will appear as a broad multiplet in the 1.2-1.6 ppm region. The terminal methyl groups of both the octanoate and decyl chains will appear as triplets at approximately 0.88 ppm.

-

¹³C NMR: The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon at around 174 ppm. The carbon of the -O-CH₂- group will be observed at approximately 64 ppm. The remaining methylene carbons of the alkyl chains will have signals in the 22-34 ppm range, and the terminal methyl carbons will appear at around 14 ppm.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of decyl octanoate and confirming its molecular weight. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 284. The fragmentation pattern will include characteristic peaks resulting from the cleavage of the ester bond and fragmentation of the alkyl chains. Common fragments observed include those at m/z 145 and 57.[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., refractive index or evaporative light scattering detector) can be used for purity assessment. Due to its non-polar nature, a reversed-phase column with a non-aqueous mobile phase would be appropriate.

Applications in Research and Drug Development

Decyl octanoate's properties make it a valuable excipient in various formulations, particularly in the cosmetic and pharmaceutical fields.

Emollient and Skin-Conditioning Agent

In cosmetic and topical pharmaceutical formulations, decyl octanoate functions as an emollient and skin-conditioning agent. Its lipophilic nature allows it to form a thin, non-greasy film on the skin's surface, which helps to reduce water loss and maintain skin hydration. This property is beneficial in creams, lotions, and ointments designed for dry skin conditions.

Solvent for Lipophilic Drugs

The non-polar character of decyl octanoate makes it an effective solvent for many lipophilic APIs that have poor water solubility.[4] By dissolving the API in a decyl octanoate-based vehicle, it is possible to formulate it into a stable and bioavailable dosage form, such as a topical solution, cream, or ointment.

Penetration Enhancer in Transdermal Drug Delivery

There is growing interest in the use of fatty acid esters, like decyl octanoate, as penetration enhancers in transdermal drug delivery systems. These compounds are thought to enhance the permeation of drugs through the stratum corneum, the primary barrier of the skin, by disrupting the ordered structure of the intercellular lipids.[10] This increases the fluidity of the lipid bilayers, creating pathways for the drug to diffuse through.

Caption: Mechanism of penetration enhancement by decyl octanoate.

Component of Microemulsion Drug Delivery Systems

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant that can enhance the oral bioavailability of poorly soluble drugs.[10][11] Decyl octanoate, as an oil phase, can be a key component in the formulation of microemulsions for the delivery of hydrophobic drugs. Its ability to solubilize the drug and form stable micro-droplets can lead to improved drug absorption.

Safety and Toxicology

Decyl octanoate is generally considered to be a safe and well-tolerated ingredient in cosmetic and topical applications. However, for pharmaceutical applications, a thorough evaluation of its toxicological profile is essential.

-

Skin Irritation and Sensitization: While decyl octanoate is not typically associated with skin irritation or sensitization, it is crucial to conduct appropriate studies for any new formulation, especially if it is intended for use on compromised skin or for chronic application.[12]

-

Systemic Toxicity: The systemic toxicity of decyl octanoate is expected to be low, as it is likely to be hydrolyzed into its constituent fatty acid (octanoic acid) and alcohol (decanol), both of which are endogenous or readily metabolized. Studies on octanoic and decanoic acids have shown some potential for bioenergetic dysfunction and oxidative damage at high concentrations, which may be relevant in the context of certain metabolic disorders.[13]

-

Regulatory Status: A search of the FDA's Inactive Ingredient Database should be performed to determine if decyl octanoate is listed for the intended route of administration and dosage form.[14][15] Its use in cosmetics is regulated by authorities such as the European Commission and is subject to their safety assessments.[16]

Conclusion

Decyl octanoate is a well-characterized ester with a range of valuable properties for researchers and formulation scientists. Its role as an emollient is well-established, and its potential as a solvent and penetration enhancer for pharmaceutical applications is a promising area of investigation. This guide has provided a detailed overview of its chemical and physical properties, a robust protocol for its synthesis, and a summary of its applications and safety considerations, thereby equipping scientists with the foundational knowledge required for its effective use in research and development.

References

-

Decyl octanoate | C18H36O2 | CID 75319 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

SID 135032257 - Decyl octanoate - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

decyl octanoate, 2306-89-0. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]

- Mesquita, P. F. P., et al. (2014). Toxicity of octanoate and decanoate in rat peripheral tissues: evidence of bioenergetic dysfunction and oxidative damage induction in liver and skeletal muscle. Molecular and Cellular Biochemistry, 393(1-2), 149-157.

- US4304925A - Process for purifying esters. (1981, December 8). Google Patents.

-

FTIR spectra of (a) octanoic acid, (b) decanoic acid, (c) dodecanoic acid, and (d) ternary deep eutectic solvent when a hydrogen bond was formed. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Mesquita, P. F. P., et al. (2014). Toxicity of octanoate and decanoate in rat peripheral tissues: evidence of bioenergetic dysfunction and oxidative damage induction in liver and skeletal muscle. PubMed. Retrieved January 22, 2026, from [Link]

-

Inactive Ingredients Database Download. (2026, January 14). U.S. Food and Drug Administration. Retrieved January 22, 2026, from [Link]

- Heisterberg, M. V., et al. (2010). Active sensitization and contact allergy to methyl 2-octynoate.

-

Synthesis of pure esters from long-chain alcohols using Fischer esterification. (2020, March 24). Sciencemadness.org. Retrieved January 22, 2026, from [Link]

-

CIRS Group. (2025, November 24). Global Cosmetics Regulatory Updates – Vol. 32 (October 2025). Retrieved January 22, 2026, from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 22, 2026, from [Link]

-

Final Report on Hazard Classification of Common Skin Sensitisers. (n.d.). Retrieved January 22, 2026, from [Link]

-

Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions. (2022, January 26). U.S. Food and Drug Administration. Retrieved January 22, 2026, from [Link]

- Phelps, I. K., & Eddy, E. A. (1908). Concerning the Purification of Esters. American Journal of Science, s4-26(153), 253-256.

-

Pharmaceutical Considerations of Microemulsion as a Drug Delivery System. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Fischer Esterification-Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Effect of Lipophilicity of Dispersed Drugs on the Physicochemical and Technological Properties of Solid Lipid Nanoparticles. (n.d.). Bentham Open Archives. Retrieved January 22, 2026, from [Link]

-

SUPPORTING INFORMATION Dehydrogenative alcohol coupling and one-pot cross metathesis/dehydrogenative coupling reactions of alcoh. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

C&K Testing. (2025, July 16). Global Cosmetics Regulatory Updates - Vol.28 (June 2025). Retrieved January 22, 2026, from [Link]

-

Safety Assessment of Alkyl Esters in Cosmetics. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

- Banerjee, S., et al. (2013). Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against ({+/-}) anatoxin-a poisoning. International Journal of Toxicology, 32(4), 308-313.

-

Fischer Esterification Procedure. (n.d.). Retrieved January 22, 2026, from [Link]

-

Octanoic acid. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

-

Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (2026, January 12). ResearchGate. Retrieved January 22, 2026, from [Link]

- Jadhav, K. R., et al. (2006). Applications of microemulsion based drug delivery system. Current Drug Delivery, 3(3), 267-273.

-

irritation skin sensitization: Topics by Science.gov. (n.d.). Retrieved January 22, 2026, from [Link]

-

Fischer Esterification. (n.d.). Retrieved January 22, 2026, from [Link]

-

EU Updates Cosmetic Regulation: Further Strengthening of CMR Substance Controls. (2026, January 16). CIRS. Retrieved January 22, 2026, from [Link]

- Sawant, P. D., & Lu, G. W. (2010). Drug release from hydroethanolic gels. Effect of drug's lipophilicity (logP), polymer-drug interactions and solvent lipophilicity. International Journal of Pharmaceutics, 396(1-2), 41-48.

-

NMR Chemical Shifts. (n.d.). Retrieved January 22, 2026, from [Link]

-

Efficient removal of lipophilic compounds from sewage sludge: Comparative evaluation of solvent extraction techniques. (2024, November 28). PMC. Retrieved January 22, 2026, from [Link]

- Jadhav, C. M., et al. (2014). Investigating Application of Non Aqueous Microemulsion for Drug Delivery. Asian Journal of Biomedical and Pharmaceutical Sciences, 4(29), 1-9.

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 22, 2026, from [Link]

-

Octanoic acid, decyl ester - Substance Details - SRS | US EPA. (n.d.). Retrieved January 22, 2026, from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 22, 2026, from [Link]

-

Dermal Irritation and Dermal Toxicity Studies. (n.d.). Slideshare. Retrieved January 22, 2026, from [Link]

-

Synthesis and purification of muconic acid ester from aldaric acid esters. (2021, February 18). Retrieved January 22, 2026, from [Link]

-

Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics. (2011, December 19). Cosmetic Ingredient Review. Retrieved January 22, 2026, from [Link]

-

The FT-IR Spectroscopic Investigation on Cd(II) and Co(II) Transition Metals 1,5-pentanedithiol and 1,8-octanedithiol Tetracyanonickelate Complexes. (n.d.). DergiPark. Retrieved January 22, 2026, from [Link]

-

FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014, November 6). Retrieved January 22, 2026, from [Link]

Sources

- 1. Decyl octanoate | C18H36O2 | CID 75319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. decyl octanoate, 2306-89-0 [thegoodscentscompany.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Drug release from hydroethanolic gels. Effect of drug's lipophilicity (logP), polymer-drug interactions and solvent lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient removal of lipophilic compounds from sewage sludge: Comparative evaluation of solvent extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. athabascau.ca [athabascau.ca]

- 8. US4304925A - Process for purifying esters - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Potential Use of Microbial Surfactant in Microemulsion Drug Delivery System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of microemulsion based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against ({+/-}) anatoxin-a poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicity of octanoate and decanoate in rat peripheral tissues: evidence of bioenergetic dysfunction and oxidative damage induction in liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inactive Ingredients Database Download | FDA [fda.gov]

- 15. fda.gov [fda.gov]

- 16. EU Updates Cosmetic Regulation: Further Strengthening of CMR Substance Controls - Regulatory News - Personal and Home Care Products - CIRS Group [cirs-group.com]

Synthesis and Characterization of Decyl Octanoate: An In-depth Technical Guide

Introduction: The Significance of Decyl Octanoate in Modern Formulations

Decyl octanoate (C18H36O2), the ester of decyl alcohol and octanoic acid, is a molecule of significant interest in the pharmaceutical, cosmetic, and food industries.[1] Its physicochemical properties, including its emollient nature and favorable sensory characteristics, make it a valuable component in a wide array of formulations. In the realm of drug development, long-chain fatty acid esters like decyl octanoate are explored as excipients, solubility enhancers, and components of lipid-based drug delivery systems. This guide provides a comprehensive overview of the synthesis and characterization of decyl octanoate, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the primary synthetic routes, elucidating the underlying mechanisms and providing detailed experimental protocols. Furthermore, a thorough examination of the analytical techniques for the characterization of this ester will be presented, ensuring a holistic understanding for its successful synthesis and quality control.

Chemical and Physical Properties of Decyl Octanoate

A foundational understanding of the physical and chemical properties of decyl octanoate is paramount for its synthesis, purification, and application.

| Property | Value | Source |

| CAS Number | 2306-89-0 | [2] |

| Molecular Formula | C18H36O2 | [2] |

| Molecular Weight | 284.48 g/mol | [1] |

| Boiling Point | 334.00 to 336.00 °C @ 760.00 mm Hg | [1] |

| Melting Point | 4.2 °C | [3] |

| Synonyms | Octanoic acid, decyl ester; Decyl caprylate | [2] |

Synthesis of Decyl Octanoate: A Comparative Analysis of Methodologies

The synthesis of decyl octanoate is primarily achieved through the esterification of decanol with octanoic acid. This can be accomplished via two main routes: traditional acid-catalyzed (Fischer-Speier) esterification and modern enzyme-catalyzed synthesis. The choice of method depends on factors such as desired purity, environmental considerations, and scalability.

Fischer-Speier Esterification: The Classic Approach

Fischer-Speier esterification is a robust and widely used method for producing esters from a carboxylic acid and an alcohol, utilizing a strong acid catalyst.[4][5]

The reaction proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[4][6][7] All steps in the Fischer esterification are reversible, and the equilibrium can be shifted towards the product by using an excess of one reactant or by removing water as it is formed.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (optional, for water removal), combine octanoic acid (1.0 equivalent) and decanol (1.2 equivalents).

-

Solvent and Catalyst Addition: Add a suitable solvent such as toluene to facilitate azeotropic removal of water. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.02 equivalents) or p-toluenesulfonic acid (0.05 equivalents).

-

Reaction Execution: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove the excess alcohol and some of the acid.

-

Wash with a saturated sodium bicarbonate solution to neutralize the remaining acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude decyl octanoate can be further purified by vacuum distillation.

-

Lipase-Catalyzed Esterification: The Green Chemistry Approach

Enzymatic synthesis of esters using lipases has gained significant traction due to its milder reaction conditions, high selectivity, and environmental benefits.[8][9][10] Lipases are enzymes that naturally hydrolyze fats, but in non-aqueous environments, they can effectively catalyze esterification.[11]

The catalytic mechanism of lipase involves a serine residue in the active site. The carboxylic acid first acylates the serine hydroxyl group, forming an acyl-enzyme intermediate. The alcohol then acts as a nucleophile, attacking the acyl-enzyme complex to release the ester and regenerate the free enzyme.[12][13]

-

Reaction Setup: In a screw-capped flask, combine octanoic acid (1.0 equivalent) and decanol (1.0-1.5 equivalents). The reaction can be run solvent-free or in a non-polar organic solvent like hexane or heptane.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), typically at 5-10% of the total substrate weight.[14]

-

Water Removal (Optional): To drive the equilibrium towards the product, molecular sieves can be added to the reaction mixture to adsorb the water produced.

-

Reaction Execution: Incubate the mixture in a shaking incubator at a controlled temperature, typically between 40-70°C, with constant agitation.[14] Monitor the reaction progress by gas chromatography (GC) or by titrating the remaining free fatty acid.

-

Work-up and Purification:

-

After the reaction, the immobilized enzyme can be easily removed by filtration and can often be reused.[14]

-

If a solvent was used, it can be removed under reduced pressure.

-

The product can be purified by vacuum distillation to remove any unreacted starting materials.

-

Characterization of Decyl Octanoate

Thorough characterization is essential to confirm the identity and purity of the synthesized decyl octanoate. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of decyl octanoate will show characteristic signals for the different types of protons in the molecule. The triplet corresponding to the methylene protons adjacent to the ester oxygen (-O-CH₂-) is expected to appear around 4.05 ppm. The triplet for the methylene protons alpha to the carbonyl group (-CH₂-C=O) will be observed at approximately 2.28 ppm. The methyl protons of the decyl and octanoyl chains will appear as triplets at around 0.88 ppm. The remaining methylene protons will form a complex multiplet in the region of 1.2-1.6 ppm.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the ester will have a characteristic chemical shift around 174 ppm. The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) will be found at approximately 64 ppm. The carbon of the methylene group alpha to the carbonyl will be around 34 ppm. The methyl carbons will appear at about 14 ppm, and the other methylene carbons will have signals in the 22-32 ppm range.[15]

| Assignment | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

| -CH₃ (both chains) | ~0.88 (t) | ~14 |

| -CH₂- (bulk of both chains) | ~1.2-1.4 (m) | ~22-32 |

| -CH₂-CH₂-C=O | ~1.6 (m) | ~25 |

| -CH₂-C=O | ~2.28 (t) | ~34 |

| -O-CH₂- | ~4.05 (t) | ~64 |

| -O-CH₂-CH₂- | ~1.6 (m) | ~29 |

| C=O | - | ~174 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of decyl octanoate will be dominated by two strong absorption bands characteristic of an ester:

-

C=O Stretch: A strong, sharp peak will be observed in the region of 1735-1750 cm⁻¹, corresponding to the carbonyl stretching vibration of the ester group.[16][17]

-

C-O Stretch: A strong band will appear in the 1150-1250 cm⁻¹ region, which is due to the stretching of the C-O single bond of the ester.[16]

-

C-H Stretch: Strong absorptions from the stretching of C-H bonds in the alkyl chains will be present in the 2850-3000 cm⁻¹ range.[17][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the purity of decyl octanoate and confirming its molecular weight. The gas chromatogram will show a single major peak if the sample is pure. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 284. The fragmentation pattern is also characteristic. A common fragmentation for long-chain esters is the McLafferty rearrangement, which can lead to specific fragment ions. Key fragments observed for decyl octanoate include m/z values of 145, 57, and 43.[2]

Conclusion: A Versatile Ester for Advanced Applications

This guide has provided a detailed technical overview of the synthesis and characterization of decyl octanoate. Both the traditional Fischer-Speier esterification and the modern lipase-catalyzed methods offer viable routes to this valuable ester, each with its own advantages. The choice of synthesis will depend on the specific requirements of the application, with enzymatic methods offering a greener and more selective alternative. The characterization techniques outlined, including NMR, FT-IR, and GC-MS, are indispensable for ensuring the identity, purity, and quality of the final product. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these principles and methodologies is crucial for the successful application of decyl octanoate in innovative formulations.

References

-

Lipase-Catalyzed Esterification. (n.d.). Retrieved from [Link]

-

Mechanism of lipase/esterase catalysis. (2022). ResearchGate. Retrieved from [Link]

-

Adnan, D., & Taufiq, M. M. J. (2018). Advances in lipase-catalyzed esterification reactions. Biotechnology and Applied Biochemistry, 65(5), 637-652. Retrieved from [Link]

-

G-L, M., et al. (2020). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Omega, 5(4), 1837-1845. Retrieved from [Link]

-

G-L, M., et al. (2020). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Omega, 5(4), 1837-1845. Retrieved from [Link]

-

Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. (2021). Chemical Science, 12(34), 11466-11471. Retrieved from [Link]

-

Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. (2023). Molecules, 28(14), 5483. Retrieved from [Link]

-

Comparing chemical and enzymatic synthesis of rich behenic lipids products: technological and nutritional potential. (2021). Food Science and Technology, 41(suppl 2), 648-656. Retrieved from [Link]

-

Mechanism of lipase-catalyzed esterification or hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical vs enzymatic synthesis of polyglycerol-based biosurfactants for cosmetic applications. (n.d.). AIR Unimi. Retrieved from [Link]

-

Decyl octanoate. (n.d.). PubChem. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

-

1H NMR (400 MHz, CDCl3) δ =. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

-

Fischer Esterification. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

-

Table 1: FTIR Spectroscopic Analysis of the Synthesized Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Fragmentation of fatty acid alkyl esters. (n.d.). ResearchGate. Retrieved from [Link]

-

Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate). (2024). Molecules, 29(1), 123. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Influence of lipase concentration on the synthesis of 2-octyl-1-dodecanoyl 2-methylhexanoate at 80 °C ( 1.5%, 2.5%, 5.0%). (n.d.). ResearchGate. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

MS fragmentation patterns. (2018). YouTube. Retrieved from [Link]

-

octanoic acid, decyl ester - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

IR Absorption Table. (n.d.). Retrieved from [Link]

-

IR Chart. (n.d.). Retrieved from [Link]

-

Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule. (2023). Molecules, 28(14), 5483. Retrieved from [Link]

-

Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (2020). Catalysts, 10(8), 911. Retrieved from [Link]

-

Decyl octanoate. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

n-DODECYL (LAURYL) MERCAPTAN. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Introduction to Mass Spectrometry and GC-MS Main topics. (n.d.). Retrieved from [Link]

-

Synthesis and properties of alkylglucosides with mild detergent action: improved synthesis and purification of β-1-octyl-, -nonyl-, and -decyl-glucose. Synthesis of β-1-undecylglucose and β-1-dodecylmaltose. (n.d.). ResearchGate. Retrieved from [Link]

-

decyl octanoate, 2306-89-0. (n.d.). The Good Scents Company. Retrieved from [Link]

-

dodecyl octanoate, 20292-09-5. (n.d.). The Good Scents Company. Retrieved from [Link]

-

CHAPTER 2. (n.d.). Chiang Mai University. Retrieved from [Link]

Sources

- 1. decyl octanoate, 2306-89-0 [thegoodscentscompany.com]

- 2. Decyl octanoate | C18H36O2 | CID 75319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to Decyl Octanoate: Molecular Structure, Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of decyl octanoate, a fatty acid ester of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular characteristics, detail its synthesis, and explore its applications, particularly as a penetration enhancer in transdermal drug delivery systems.

Core Molecular and Physicochemical Profile

Decyl octanoate, also known by its synonyms such as octanoic acid, decyl ester and capryl caprylate, is a carboxylic ester with a linear chain structure.[1] Its identity is unequivocally established through a unique combination of chemical identifiers.

Molecular Structure and Formula

The molecular formula for decyl octanoate is C₁₈H₃₆O₂ .[1][2][3][4] This formula represents a molecule composed of 18 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms. The molecule is an ester formed from the esterification of octanoic acid (a saturated fatty acid with eight carbon atoms) and decanol (a fatty alcohol with ten carbon atoms).

The structural formula can be represented in various ways:

-

Canonical SMILES: CCCCCCCCCCOC(=O)CCCCCCC[1]

-

InChI: InChI=1S/C18H36O2/c1-3-5-7-9-10-11-13-15-17-20-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3[1][2][4]

These notations provide a standardized and machine-readable representation of the molecule's connectivity and stereochemistry (in this case, achiral).

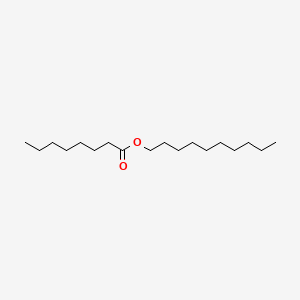

Below is a 2D representation of the molecular structure of decyl octanoate.

Caption: 2D structure of decyl octanoate.

Physicochemical Properties

A summary of the key physicochemical properties of decyl octanoate is presented in the table below. These properties are critical for its application in various formulations, influencing its solubility, stability, and interaction with other components.

| Property | Value | Source |

| Molecular Weight | 284.48 g/mol | [2][3] |

| Appearance | Colorless liquid | [5] |

| Melting Point | 4.2 °C | [2][6] |

| Boiling Point | 130 °C | [2][6] |

| Density | 0.864±0.06 g/cm³ (Predicted) | [6] |

| Solubility | Insoluble in water; Soluble in alcohol | [7] |

| LogP (o/w) | 7.918 (est) | [6][7] |

| CAS Number | 2306-89-0 | [1][2][3][4][7][8][9][10] |

| IUPAC Name | decyl octanoate | [1] |

Synthesis of Decyl Octanoate: An Enzymatic Approach

While traditional chemical esterification using acid catalysts and high temperatures can produce decyl octanoate, enzymatic synthesis offers a more sustainable and specific alternative, operating under milder conditions.[11] This "green chemistry" approach is particularly advantageous for producing high-purity esters for pharmaceutical and cosmetic applications, as it minimizes by-product formation and energy consumption. Lipases, such as that from Candida antarctica (e.g., Novozym 435), are highly effective catalysts for this reaction.[12][13][14]

Principle of Lipase-Catalyzed Esterification

In a non-aqueous environment, the catalytic action of lipase is reversed from its natural hydrolytic function to favor ester synthesis. The enzyme facilitates the condensation reaction between the carboxylic acid (octanoic acid) and the alcohol (decanol), with the removal of water driving the equilibrium towards the product, decyl octanoate.

The general reaction is as follows:

Octanoic Acid + Decanol ⇌ Decyl Octanoate + Water

Sources

- 1. Decyl octanoate | C18H36O2 | CID 75319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. purdue.edu [purdue.edu]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. decyl octanoate, 2306-89-0 [thegoodscentscompany.com]

- 10. decyl octanoate | 2306-89-0 [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Enclomiphene - A Novel Approach to Hypogonadism

An In-depth Technical Guide to CAS Number 2306-89-0: A Delineation of Enclomiphene and Decyl Octanoate

Introduction

The Chemical Abstracts Service (CAS) number 2306-89-0 presents a notable ambiguity in chemical databases, as it is assigned to two distinct molecular entities: Enclomiphene and Decyl octanoate. This technical guide is structured to provide clarity on this matter for the scientific community, particularly researchers, scientists, and drug development professionals. Given the profound interest in the pharmacological activity of Enclomiphene within the drug development landscape, this guide will primarily focus on its properties. A concise overview of Decyl octanoate is also provided to ensure comprehensive coverage of the CAS number .

Enclomiphene is the (E)-stereoisomer of clomiphene, a non-steroidal selective estrogen receptor modulator (SERM)[1]. It is recognized for its antiestrogenic properties and its potential therapeutic applications in male hypogonadism[1][2]. In contrast, Decyl octanoate is a fatty acid ester utilized predominantly in the fragrance and flavor industries[3][4][5]. This guide will delve into the core technical aspects of Enclomiphene, including its mechanism of action, physicochemical properties, clinical data, and relevant experimental protocols.

Enclomiphene has emerged as a significant compound of interest for its unique ability to stimulate the body's endogenous testosterone production, a stark contrast to traditional testosterone replacement therapies (TRT)[1][2].

Chemical and Physical Properties

Enclomiphene citrate is the orally bioavailable salt form of enclomiphene[6]. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy)-N,N-diethylethanamine | [1] |

| Molecular Formula | C32H36ClNO8 (citrate salt) | [6] |

| Molecular Weight | 598.1 g/mol (citrate salt) | [6] |

| Drug Class | Selective Estrogen Receptor Modulator (SERM); Progonadotropin | [1] |

| Metabolism | Liver, CYP2D6 and CYP3A4 | [1] |

| Elimination Half-life | ~10 hours | [1][7] |

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

Enclomiphene functions as a selective estrogen receptor antagonist, primarily at the level of the pituitary gland and hypothalamus[1][8][9]. In the physiological state, estrogen exerts a negative feedback control on the HPG axis, thereby suppressing the secretion of gonadotropins. Enclomiphene competitively binds to estrogen receptors in the hypothalamus, which blocks this negative feedback loop[8][9][10]. This disinhibition leads to an increased release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus[8][9]. Subsequently, the pituitary gland is stimulated to produce and secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)[2][8][9]. In males, LH acts on the Leydig cells of the testes to stimulate the synthesis and secretion of testosterone, while FSH is crucial for spermatogenesis[2][10]. This mechanism effectively restores the body's natural testosterone production pathways[1].

Caption: Enclomiphene's mechanism on the HPG axis.

Clinical Efficacy and Applications

Enclomiphene has been investigated primarily for the treatment of secondary hypogonadism in men, a condition characterized by low testosterone levels due to issues within the hypothalamus or pituitary gland[1][7]. Clinical trials have demonstrated that enclomiphene citrate can significantly increase serum total testosterone levels, often to within the normal range, within a few weeks of treatment[11]. A key advantage of enclomiphene over traditional TRT is its ability to preserve or even enhance sperm production and fertility[2][11][12]. In contrast, exogenous testosterone administration suppresses the HPG axis, leading to decreased LH and FSH levels and a subsequent risk of oligospermia (low sperm count)[12].

Phase II and III clinical trials have shown that enclomiphene treatment results in increased morning serum testosterone, LH, and FSH levels, while maintaining sperm counts[13][14][15].

Experimental Protocols

This protocol outlines the general steps for measuring testosterone, LH, and FSH in serum samples.

-

Sample Collection and Preparation:

-

Collect whole blood from subjects via venipuncture into serum separator tubes.

-

Allow the blood to clot at room temperature for 30-60 minutes.

-

Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.

-

Aliquot the resulting serum into cryovials and store at -80°C until analysis.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for human testosterone, LH, and FSH.

-

Bring all reagents and samples to room temperature before use.

-

Prepare standards and samples in duplicate or triplicate according to the kit manufacturer's instructions.

-

Add standards and samples to the appropriate wells of the antibody-coated microplate.

-

Incubate as per the kit's protocol (typically 1-2 hours at 37°C or room temperature).

-

Wash the plate multiple times with the provided wash buffer to remove unbound substances.

-

Add the enzyme-conjugated secondary antibody and incubate.

-

Wash the plate again.

-

Add the substrate solution and incubate in the dark for color development.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Use the standard curve to determine the concentrations of the hormones in the unknown samples.

-

Caption: General workflow for ELISA.

Safety and Side Effects

Enclomiphene is generally reported to be well-tolerated in clinical trials[16]. Common side effects may include headache, nausea, and mood changes[12]. Short-term safety data appear comparable to TRT, including a potential risk of venous thromboembolism (VTE)[12]. However, long-term safety data are still limited[12][16].

Regulatory Status

It is crucial to note that enclomiphene is not approved by the U.S. Food and Drug Administration (FDA) for any medical condition[11][16]. The FDA rejected a New Drug Application for enclomiphene (brand name Androxal) in 2015, citing issues with the design of the Phase 3 studies and the need for more robust evidence of clinical benefit[17][18]. Consequently, enclomiphene remains an investigational drug in the United States, though it can be obtained through compounding pharmacies with a prescription[11][12][18].

Part 2: Decyl Octanoate - A Brief Overview

To fully address the ambiguity of CAS number 2306-89-0, this section provides a summary of Decyl octanoate.

Chemical and Physical Properties

Decyl octanoate is the ester of decyl alcohol and octanoic acid[3][19][20][21]. It is primarily used as a fragrance agent in various consumer products[4][5][22][23].

| Property | Value | Source |

| IUPAC Name | decyl octanoate | [3][21] |

| Synonyms | Octanoic acid, decyl ester; Decyl caprylate | [19][21] |

| Molecular Formula | C18H36O2 | [20][21] |

| Molecular Weight | 284.48 g/mol | [3][20] |

| Boiling Point | 334.00 to 336.00 °C @ 760.00 mm Hg | [3] |

| Melting Point | 4.2 °C | [19][24] |

| Solubility | Insoluble in water; Soluble in alcohol | [3] |

Applications and Safety

Decyl octanoate is listed as a fragrance and flavoring agent[3][4][25][26]. There is limited publicly available information on its detailed toxicology. It is listed on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory[27][28][29]. General safety data sheets for similar chemical structures advise avoiding contact with skin and eyes and ensuring good ventilation during handling[30][31][32].

Conclusion

CAS number 2306-89-0 is associated with both the investigational drug Enclomiphene and the fragrance ingredient Decyl octanoate. For the drug development community, Enclomiphene represents a promising therapeutic agent for male secondary hypogonadism due to its unique mechanism of stimulating endogenous testosterone production while preserving fertility. However, its unapproved regulatory status necessitates further clinical investigation to establish long-term safety and efficacy. Researchers should exercise due diligence in identifying the specific compound associated with this CAS number in their work.

References

-

Enclomifene - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

How Enclomiphene Works: Understanding Its Mechanism In Testosterone Regulation. (2024, May 2). Retrieved January 22, 2026, from [Link]

-

What is the mechanism of action of enclomiphene (Selective Estrogen Receptor Modulator)? (2025, June 24). Retrieved January 22, 2026, from [Link]

-

Enclomiphene in Clinical Practice: Mechanism, Efficacy, and Safety Consideration. (n.d.). Retrieved January 22, 2026, from [Link]

-

Enclomiphene for Low Testosterone: Evidence, Safety & FDA Status - Healthon. (2025, November 20). Retrieved January 22, 2026, from [Link]

-

Is Enclomiphene FDA-Approved? | Good Health by Hims. (2025, September 10). Retrieved January 22, 2026, from [Link]

-

A Deep Dive: The Science Behind Enclomiphene Therapy - Concierge MD. (2025, October 25). Retrieved January 22, 2026, from [Link]

-

Androxal (enclomiphene): What is it and is it FDA approved? - Drugs.com. (n.d.). Retrieved January 22, 2026, from [Link]

-

Is Enclomiphene FDA Approved? - Maximus Tribe. (2023, July 17). Retrieved January 22, 2026, from [Link]

-

Enclomiphene: Benefits, Side Effects & How It Works - BodySpec. (2025, August 8). Retrieved January 22, 2026, from [Link]

-

decyl octanoate, 2306-89-0 - The Good Scents Company. (n.d.). Retrieved January 22, 2026, from [Link]

-

Enclomiphene Citrate | C32H36ClNO8 | CID 6420009 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Enclomiphene Citrate Stimulates Testosterone Production While Preventing Oligospermia: A Randomized Phase II Clinical Trial Comparing Topical Testosterone - PubMed. (2014, September). Retrieved January 22, 2026, from [Link]

-

Decyl octanoate - CAS Common Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Octanoic acid, decyl ester - Substance Details - SRS | US EPA. (n.d.). Retrieved January 22, 2026, from [Link]

-

Safety Study of Enclomiphene Citrate in the Treatment of Men With Secondary Hypogonadism - ClinicalTrials.gov. (2014, July 24). Retrieved January 22, 2026, from [Link]

-

A Multi-Center Study in Men With Acquired Hypogonadotropic Hypogonadism to Compare Changes in Body Composition and Metabolic Parameters With Diet and Exercise in Conjunction With Treatment With 12.5 mg or 25 mg Enclomiphene - ClinicalTrials.gov. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Benefits And Potential Side Effects Of Enclomiphene Therapy - Concierge MD. (2025, October 26). Retrieved January 22, 2026, from [Link]

-

Decyl octanoate | C18H36O2 | CID 75319 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Fatty acids, C8-10, C8-10-alkyl esters - Registration Dossier - ECHA. (n.d.). Retrieved January 22, 2026, from [Link]

-

Decyl myristate | CAS#:41927-71-3 | Chemsrc. (2025, August 25). Retrieved January 22, 2026, from [Link]

-

2306-89-0 | decyl octanoate - ChemIndex. (n.d.). Retrieved January 22, 2026, from [Link]

-

Toxic Substances Control Act Chemical Substances Inventory Cumulative Supplement Ii - epa nepis. (n.d.). Retrieved January 22, 2026, from [Link]

-

Semiochemical compound: Decyl octanoate | C18H36O2 - The Pherobase. (2025, July 8). Retrieved January 22, 2026, from [Link]

-

IUPAC Names : Starting with d - The Good Scents Company. (n.d.). Retrieved January 22, 2026, from [Link]

-

EINECS Numbers : From 214-379-7 to 222-910-9. (n.d.). Retrieved January 22, 2026, from [Link]

-

Molecular Weight Index : From 238.48 to 298.55 - The Good Scents Company. (n.d.). Retrieved January 22, 2026, from [Link]

-

Japanese Food Flavoring Additives | PDF | Ether | Methyl Group - Scribd. (n.d.). Retrieved January 22, 2026, from [Link]

-

safety data sheet. (n.d.). Retrieved January 22, 2026, from [Link]

-

All Ingredients Information : Starting with D - The Good Scents Company. (n.d.). Retrieved January 22, 2026, from [Link]

-

All Ingredients : From daa to dih - Perflavory. (n.d.). Retrieved January 22, 2026, from [Link]

-

Toxic Substances Control Act Chemical Substance Inventory: TSCA Inventory: 1985 Edition , Volume I - epa nepis. (n.d.). Retrieved January 22, 2026, from [Link]

-

Specifications and Standards for Foods, Food Additives, etc. Under the Food Sanitation Act (Abstracts) 2008 January 2009 - Vasep. (n.d.). Retrieved January 22, 2026, from [Link]

- US10512706B2 - System and method for releasing flavor - Google Patents. (n.d.).

-

10003C9U.txt - epa nepis. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. Enclomifene - Wikipedia [en.wikipedia.org]

- 2. Enclomiphene: Benefits, Side Effects & How It Works | BodySpec [bodyspec.com]

- 3. decyl octanoate, 2306-89-0 [thegoodscentscompany.com]

- 4. IUPAC Names : Starting with d [thegoodscentscompany.com]

- 5. EINECS Numbers : From 214-379-7 to 222-910-9 [perflavory.com]

- 6. Enclomiphene Citrate | C32H36ClNO8 | CID 6420009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. conciergemdla.com [conciergemdla.com]

- 8. driphydration.com [driphydration.com]

- 9. droracle.ai [droracle.ai]

- 10. conciergemdla.com [conciergemdla.com]

- 11. healthon.com [healthon.com]

- 12. news-medical.net [news-medical.net]

- 13. Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. hims.com [hims.com]

- 17. drugs.com [drugs.com]

- 18. maximustribe.com [maximustribe.com]

- 19. CAS Common Chemistry [commonchemistry.cas.org]

- 20. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 21. Decyl octanoate | C18H36O2 | CID 75319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. All Ingredients Information : Starting with D [thegoodscentscompany.com]

- 23. perflavory.com [perflavory.com]

- 24. decyl octanoate CAS#: 2306-89-0 [m.chemicalbook.com]

- 25. scribd.com [scribd.com]

- 26. vasep.com.vn [vasep.com.vn]

- 27. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 28. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 29. Toxic Substances Control Act Chemical Substance Inventory: TSCA Inventory: 1985 Edition , Volume I [nepis.epa.gov]

- 30. media.adeo.com [media.adeo.com]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. Restricted [jnjmedicalconnect.com]

A Comprehensive Technical Guide to Decyl Octanoate: Synonyms, Identifiers, and Scientific Applications

Introduction

Decyl octanoate (CAS No. 2306-89-0) is a long-chain fatty acid ester, specifically a wax monoester, formed from the condensation of octanoic acid and decyl alcohol.[1] As a lipophilic and non-polar molecule, it possesses physicochemical properties that make it a valuable component in various industrial and scientific fields, most notably in cosmetics, fragrances, and increasingly, in pharmaceutical formulations.[2][3] Its function as an emollient, solvent, and skin-conditioning agent is well-established. However, for researchers, scientists, and drug development professionals, its potential as a pharmaceutical excipient, particularly as a penetration enhancer in topical and transdermal drug delivery systems, warrants a deeper technical understanding.

This guide provides an in-depth exploration of decyl octanoate, moving beyond a simple data sheet to explain the causality behind its synthesis, analysis, and application. It is structured to provide a foundational understanding for professionals engaged in formulation science, analytical chemistry, and drug delivery research.

Chemical Identity and Nomenclature

Accurate identification is the cornerstone of scientific research and regulatory compliance. Decyl octanoate is known by several synonyms, and it is crucial for researchers to recognize these to conduct comprehensive literature and database searches. The primary identifiers are cataloged in international chemical databases that provide standardized information.

Synonyms

The most commonly encountered synonyms for decyl octanoate in literature and commerce include:

Chemical Identifiers

A variety of internationally recognized codes and notations are used to uniquely identify decyl octanoate. These identifiers are critical for database searches, regulatory submissions, and procurement.

| Identifier Type | Value | Source / Database |

| CAS Number | 2306-89-0 | Chemical Abstracts Service[1] |

| EC Number | 218-981-0 | European Community Number[5] |

| PubChem CID | 75319 | National Center for Biotechnology Information[5] |

| FDA UNII | 5KFF7R63SI | FDA Unique Ingredient Identifier[2] |

| InChI | InChI=1S/C18H36O2/c1-3-5-7-9-10-11-13-15-17-20-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3 | IUPAC International Chemical Identifier[1] |

| InChIKey | WVWRBUIUZMBLNI-UHFFFAOYSA-N | Hashed InChI[1] |

| Canonical SMILES | CCCCCCCCCCOC(=O)CCCCCCC | Simplified Molecular-Input Line-Entry System[1] |

| LIPID MAPS ID | LMFA07010450 | LIPID MAPS Classification[5] |

Physicochemical Properties

The utility of decyl octanoate in various applications is a direct consequence of its molecular structure—a C8 fatty acid (octanoate) esterified to a C10 fatty alcohol (decanol). This structure results in a molecule with high lipophilicity and specific thermal and solubility characteristics.

| Property | Value | Notes |

| Molecular Formula | C₁₈H₃₆O₂ | [2] |

| Molecular Weight | 284.48 g/mol | [1] |

| Appearance | Colorless liquid | Assumed at room temperature |

| Boiling Point | 334 - 336 °C (at 760 mmHg) | [2] |

| Melting Point | 4.2 °C | [1] |

| Flash Point | 158.33 °C (317.00 °F) | [2] |

| Solubility | Soluble in alcohol; Insoluble in water (0.00371 mg/L at 25 °C, est.) | [2] |

| logP (o/w) | ~7.6 - 7.9 (estimated) | Indicates high lipophilicity[2][5] |

| Chemical Class | Fatty Acyls -> Fatty esters -> Wax monoesters | LIPID MAPS Classification[5] |

Synthesis and Manufacturing

Understanding the synthesis of decyl octanoate is vital for ensuring purity, predicting potential impurities, and scaling up production. The primary route is through esterification, which can be achieved via classical chemical catalysis or through more modern biocatalytic methods.

Fischer-Speier Esterification (Acid Catalysis)

The most traditional and widely understood method for producing decyl octanoate is the Fischer-Speier esterification.[6] This is an acid-catalyzed condensation reaction between a carboxylic acid (octanoic acid) and an alcohol (decanol).

Causality of Experimental Choices:

-

Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid.[7] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

-

Equilibrium Control: The reaction is reversible.[8] To drive the equilibrium toward the formation of the ester, one of the products, water, must be removed as it is formed. This is typically accomplished using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture.[6] Alternatively, using an excess of one reactant (usually the less expensive one) can also shift the equilibrium according to Le Châtelier's principle.

-

Purification: After the reaction, the acid catalyst must be neutralized (e.g., with a sodium bicarbonate wash), and the excess reactants and final product are separated, typically by distillation under reduced pressure to prevent thermal degradation.

Caption: Fischer-Speier esterification of decyl octanoate.

Enzymatic Esterification (Biocatalysis)

A greener and more specific alternative to acid catalysis is the use of enzymes, particularly lipases (e.g., Candida antarctica lipase B, CALB).[9] This method offers high selectivity and avoids harsh acidic conditions and high temperatures.

Causality of Experimental Choices:

-

Enzyme Specificity: Lipases are highly effective catalysts for ester synthesis in non-aqueous (or low-aqueous) environments. The reaction proceeds under mild conditions (e.g., 30-60°C), which prevents side reactions and degradation of sensitive molecules.[10]

-

Solvent System: The reaction is often performed in a solvent-free system or in a non-polar organic solvent (like hexane) to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis.[9]

-

Immobilization: Immobilizing the lipase on a solid support enhances its stability, allows for easy separation from the product mixture, and enables its reuse over multiple cycles, making the process more cost-effective and sustainable.

Analytical Methodologies

The identification and quantification of decyl octanoate in raw materials, formulations, or biological matrices require robust analytical techniques. The choice of method is dictated by the need for sensitivity, specificity, and the physical state of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like wax esters.[11] It provides both qualitative (identification) and quantitative (concentration) information.

Expertise Behind the Protocol:

-

Why GC? Decyl octanoate has a sufficiently high boiling point and thermal stability to be volatilized in a heated GC inlet without decomposition, making it ideal for gas-phase separation.

-

Why a Non-Polar Column? A standard non-polar column (e.g., DB-1 or DB-5 type) is typically used. Separation occurs primarily based on the boiling points of the analytes. Since decyl octanoate is a simple ester, this provides excellent resolution from other fatty acid esters of different chain lengths.

-

Why MS Detection? Mass spectrometry provides unambiguous identification. The electron ionization (EI) mode fragments the molecule in a predictable and reproducible way, creating a unique "mass fingerprint." For decyl octanoate, characteristic fragments corresponding to the acylium ion (from the octanoyl moiety) and fragments from the decyl chain would be observed, confirming its structure.

Step-by-Step GC-MS Protocol:

-

Sample Preparation:

-

Dissolve a known quantity of the sample containing decyl octanoate in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of ~0.1-1.0 mg/mL.[11]

-

If analyzing a complex matrix (e.g., a cream), an initial liquid-liquid or solid-phase extraction may be necessary to isolate the lipid fraction.

-

Add an internal standard (e.g., a different wax ester not present in the sample, like dodecyl laurate) for accurate quantification.

-

-

Instrumentation and Conditions:

-

GC System: Agilent GC or equivalent.

-

Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar.[11]

-

Injector: Split/splitless inlet, set to 300-390°C. Use a split ratio of 1:5 or higher.[11]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 120°C, ramp at 15°C/min to 240°C, then ramp at 8°C/min to 390°C and hold for 6 minutes.[11]

-

MS Detector: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

-

Data Analysis:

-

Identify the decyl octanoate peak by its retention time, which should match that of a pure standard run under the same conditions.

-

Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). Key fragments for esters include the acylium ion [R-C=O]⁺ and fragments related to the alcohol chain.

-

Quantify by comparing the peak area of the analyte to that of the internal standard.

-

Caption: A typical workflow for the analysis of decyl octanoate by GC-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to confirm the presence of specific functional groups. For decyl octanoate, it serves as an excellent tool to verify the ester functional group and the long aliphatic chains, confirming a successful synthesis or the identity of a raw material.

Interpretation of Key Spectral Features:

-

C=O Stretch: The most prominent peak for an ester is the strong carbonyl (C=O) stretching vibration, which appears in the range of 1735-1750 cm⁻¹.[12] Its high intensity is due to the large change in dipole moment during the vibration.

-

C-O Stretch: Two distinct C-O stretching bands are also characteristic of an ester. The C-O-C stretch (acyl-oxygen) is typically found between 1150-1300 cm⁻¹.[12]

-

C-H Stretch: Strong absorption bands between 2850-3000 cm⁻¹ are indicative of the C-H stretching vibrations within the numerous methylene (-CH₂) and methyl (-CH₃) groups of the octanoyl and decyl chains.

Applications in Drug Formulation and Development

While used extensively in cosmetics as an emollient, the properties of decyl octanoate are highly relevant to pharmaceutical science, particularly for topical and transdermal drug delivery.

Emollient and Vehicle

In topical formulations such as creams and ointments, decyl octanoate functions as an emollient, providing a lubricating and softening effect on the skin. Its non-greasy feel and good spreadability make it an aesthetically pleasing vehicle. As a lipophilic solvent, it can also aid in dissolving or dispersing poorly water-soluble active pharmaceutical ingredients (APIs) within the formulation base.

Skin Penetration Enhancer

Perhaps its most significant role in drug development is as a chemical penetration enhancer. The primary barrier to transdermal drug delivery is the outermost layer of the skin, the stratum corneum, which is composed of corneocytes embedded in a highly ordered lipid matrix. Decyl octanoate, like other long-chain fatty acid esters, can reversibly disrupt this barrier.

Mechanism of Action: The long, flexible aliphatic chains of decyl octanoate are structurally similar to the endogenous lipids of the stratum corneum. This similarity allows them to intercalate into the lipid bilayers. This insertion disrupts the tight, ordered packing of the intercellular lipids, leading to a transient increase in the fluidity of the lipid matrix.[3] This more fluid, disordered state creates temporary pathways, or "pores," through which drug molecules can more easily diffuse.

Caption: Mechanism of skin penetration enhancement by decyl octanoate.

Safety and Regulatory Profile

For any excipient intended for use in pharmaceutical products, a thorough evaluation of its safety and regulatory status is mandatory.

Toxicological Data

Direct and comprehensive toxicological data for decyl octanoate is limited. The Good Scents Company database lists oral, dermal, and inhalation toxicity as "Not determined".[2] However, a strong assessment can be made by considering its chemical class and the data on its hydrolysis products (octanoic acid and decanol) and close structural analogs.

-

Skin Irritation: A key study available in the European Chemicals Agency (ECHA) registration dossier for a structurally similar substance indicates that it is not irritating to the skin. One study noted that the substance resulted in a primary irritation index of 0 and that a "very slight erythema in one animal" was "reversible within 24 hours".[13]

-

Hydrolysis Products: In the biological environment, esters can undergo hydrolysis to their constituent acid and alcohol. Safety assessments by the Research Institute for Fragrance Materials (RIFM) on octanoic acid have found it is not expected to be genotoxic and is not a concern for skin sensitization at current use levels.[14] Saturated fatty alcohols like decanol are also generally considered to have low irritation potential, though this can be concentration-dependent.[15]

Based on available analog data, decyl octanoate is expected to have a low order of toxicity and is unlikely to be a significant skin irritant or sensitizer under typical formulation conditions.

Regulatory Status

A search of major regulatory databases is critical for drug development professionals.

-

FDA Inactive Ingredient Database (IID): As of early 2026, decyl octanoate is not listed in the FDA's Inactive Ingredient Database.[16][17][18] This indicates that it has not been used in an FDA-approved drug product in the United States. Its use in a new drug formulation would therefore require a more extensive toxicological data package to support its safety.

-

European Pharmacopoeia (Ph. Eur.): Decyl octanoate is not currently listed as a monograph in the European Pharmacopoeia.[19]

This lack of formal recognition by major pharmacopeias or regulatory bodies as an approved excipient means that while it is widely used in cosmetics, its path to inclusion in a pharmaceutical product would require significant regulatory effort by the sponsoring company.

Conclusion

Decyl octanoate is a well-defined chemical entity with established physicochemical properties, synthesis routes, and analytical methods. Its identity is unambiguously defined by a range of synonyms and international identifiers. For the pharmaceutical scientist, its most compelling feature is its high lipophilicity and structural similarity to endogenous skin lipids, which makes it an effective emollient and a potential penetration enhancer for topical and transdermal drug delivery. The primary challenge to its broader use in pharmaceuticals is its current regulatory status; it lacks inclusion in major inactive ingredient databases. Therefore, while scientifically promising, any new pharmaceutical application would need to be supported by a comprehensive safety and toxicology program to gain regulatory approval.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75319, Decyl octanoate. Retrieved January 7, 2026, from [Link].

-

The Good Scents Company. (n.d.). decyl octanoate, 2306-89-0. Retrieved January 7, 2026, from [Link].

-